cis-11-Methyl-2-dodecenoic acid

Quorum Sensing Bacterial Signaling Virulence Regulation

cis-11-Methyl-2-dodecenoic acid (CAS 677354-23-3), commonly known as Diffusible Signal Factor (DSF), is a medium-chain, cis-2-unsaturated fatty acid (C13H24O2; MW 212.33). It is the archetypal member of the DSF family of quorum sensing (QS) signals, first identified in the plant pathogen Xanthomonas campestris pv.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 677354-23-3
Cat. No. B043719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-11-Methyl-2-dodecenoic acid
CAS677354-23-3
Synonyms11-methyl-2Z-dodecenoic acid
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC=CC(=O)O
InChIInChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9-
InChIKeySNTXNGAQYNSTHI-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-11-Methyl-2-dodecenoic Acid (CAS 677354-23-3): Foundational QS Signal & Research Tool


cis-11-Methyl-2-dodecenoic acid (CAS 677354-23-3), commonly known as Diffusible Signal Factor (DSF), is a medium-chain, cis-2-unsaturated fatty acid (C13H24O2; MW 212.33) [1]. It is the archetypal member of the DSF family of quorum sensing (QS) signals, first identified in the plant pathogen Xanthomonas campestris pv. campestris [2]. This compound serves as a critical chemical probe for studying bacterial cell-cell communication, biofilm regulation, and virulence factor expression in both plant and human pathogens [3].

Why cis-11-Methyl-2-dodecenoic Acid Cannot Be Replaced by Common Structural Analogs


The specific activity of cis-11-Methyl-2-dodecenoic acid is exquisitely sensitive to its precise molecular structure. Critical features, including the cis-configuration of the double bond at the C2 position, the specific C12 carbon chain length, and the terminal isopropyl branching, are all essential for high-affinity receptor binding and robust downstream QS activation [1]. Substitution with close analogs, such as the saturated derivative, the trans-isomer, or the unbranched BDSF (cis-2-dodecenoic acid), results in a marked loss of biological activity, often by orders of magnitude, or altered degradation kinetics that render them unsuitable as functional equivalents in experimental systems [2].

Quantitative Performance Benchmarks: cis-11-Methyl-2-dodecenoic Acid vs. Closest Analogs


Comparative Physiological Potency: DSF vs. Unbranched Analog BDSF in X. campestris

In direct physiological comparisons, the native signal DSF is a far more potent regulator of quorum sensing in X. campestris pv. campestris than its unbranched analog, BDSF (cis-2-dodecenoic acid) [1]. While both molecules are detected by the same sensor histidine kinase, RpfC, BDSF is characterized as a 'low-active' quorum-sensing signal in this organism [1]. This functional divergence is critical for researchers selecting the appropriate signal for studying Xanthomonas virulence pathways.

Quorum Sensing Bacterial Signaling Virulence Regulation

Differential Receptor Binding Affinity: DSF vs. BDSF for the RpfC Sensor

Biochemical assays reveal a key nuance in receptor interaction. Despite its lower physiological activity, BDSF binds to the purified sensor domain of RpfC with a higher affinity (Kd = 1.4 µM) compared to DSF [1][2]. However, DSF binding induces a critical allosteric change and robust autokinase activation, whereas BDSF's effect is tempered by its susceptibility to rapid cellular degradation by the RpfB enzyme [1]. This difference in downstream signaling efficacy and metabolic stability distinguishes DSF's function.

Receptor Binding Biochemical Assay Signal Transduction

Concentration-Dependent Biphasic Control of Biofilm Architecture

Exogenous application of DSF exerts precise, biphasic control over biofilm formation in complex microbial communities, a characteristic not reported for saturated or trans-isomer analogs [1]. This switch-like behavior allows for tunable manipulation of biofilm phenotypes, a feature of significant value for both research and industrial biofilm management.

Biofilm Engineering Wastewater Treatment Microbial Ecology

Potent Antibiotic Potentiation Undetectable by Standard Assays

DSF has been identified as a potent potentiator of conventional antibiotics, specifically enhancing their efficacy against bacterial pathogens [1]. Crucially, its anti-biofilm activity and synergy with antibiotics are only detectable in more physiologically relevant semi-solid models (Modified Crone's Model, MCM) and not in standard liquid microbroth dilution assays, highlighting the importance of model selection in its evaluation [1][2].

Antimicrobial Resistance Biofilm Infection Adjuvant Therapy

High-Impact Application Scenarios for cis-11-Methyl-2-dodecenoic Acid


Investigating Native Virulence Regulation in Xanthomonas spp.

Given its role as the paradigm QS signal in Xanthomonas campestris pv. campestris, DSF is the essential molecule for studying the regulation of virulence factors (e.g., extracellular enzymes, xanthan gum) and biofilm dispersal in these plant pathogens. Using any analog other than DSF would introduce artifacts due to its superior physiological activity [1][2].

Precision Biofilm Engineering in Wastewater Treatment and Bioreactors

The biphasic, concentration-dependent effect of DSF on biofilm biomass and composition makes it a unique tool for industrial ecology. Researchers can use low concentrations (0.1 µM) to enhance biofilm formation for improved reactor performance, or high concentrations (0.1 mM) to trigger biofilm dispersal for cleaning and maintenance, a precise level of control not possible with less active analogs [3].

Screening for Anti-Virulence and Antibiotic Adjuvant Therapies

DSF serves as a positive control and a model compound for developing strategies to combat antibiotic tolerance. Its proven ability to potentiate antibiotics like gentamicin against B. cereus in relevant biofilm models makes it a key reagent for studying the mechanisms of anti-virulence and for screening novel adjuvants [4][5].

Investigating Cross-Kingdom Signaling and Host Immunity Suppression

DSF's role extends beyond bacteria; it has been shown to suppress plant innate immunity in Arabidopsis thaliana. This cross-kingdom signaling function makes it a valuable tool for plant pathologists studying host-pathogen interactions and for researchers exploring the broader ecological impacts of bacterial QS molecules [6].

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